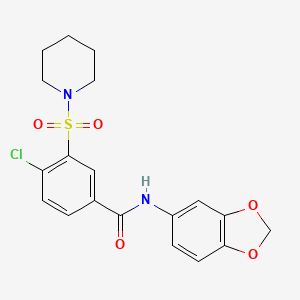

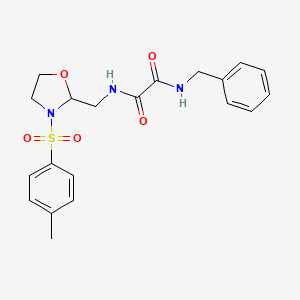

N-(1,3-benzodioxol-5-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidine is a heterocyclic moiety with the molecular formula (CH 2) 5 NH. It consists of 6 membered rings that further comprises five methylene groups (-CH 2 -) and one amine group (-NH-). This compound is responsible for the synthesis of pharmaceuticals with substantial interest . Piperine, on the other hand, is a piperidine that is substituted by a (1E,3E)-1-(1,3-benzodioxol-5-yl)-5-oxopenta-1,3-dien-5-yl group on the nitrogen atom .

Synthesis Analysis

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines, synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

Piperidine is a heterocyclic moiety with the molecular formula (CH 2) 5 NH. It consists of 6 membered rings that further comprises five methylene groups (-CH 2 -) and one amine group (-NH-) .Scientific Research Applications

Synthesis and Bioactivity

The study by Khatiwora et al. (2013) focuses on the synthesis, characterization, and bioactivity of novel benzamides, including those with structures similar to the compound . They synthesized metal complexes of new benzamides derived from benzamide, piperidine, and substituted benzaldehydes. These compounds were evaluated for their in vitro antibacterial activity against various bacterial strains, showing that copper complexes exhibited better activities than the free ligands against certain bacteria (Khatiwora et al., 2013).

Structural Features and Anti-Fatigue Effects

Wu et al. (2014) synthesized a series of benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, and analyzed their crystal structures. These structures have potential applications in identifying binding sites for allosteric modulators of certain receptors. The study also explored the anti-fatigue effects of these benzamide derivatives in mice, finding that certain derivatives enhanced the forced swimming capacity of mice, indicating potential for fatigue-related applications (Wu et al., 2014).

Pharmacological Properties

Sonda et al. (2004) examined a series of benzamide derivatives for their effects on gastrointestinal motility, identifying compounds with potential as prokinetic agents. These compounds showed selective agonist activity at certain receptors, indicating potential for use in treating gastrointestinal disorders (Sonda et al., 2004).

Corrosion Inhibition

Belghiti et al. (2018) investigated Piperine derivatives, including compounds structurally similar to the queried compound, for their interaction with iron surfaces. This study is significant in the field of corrosion inhibition, demonstrating the potential use of such compounds in protecting metals against corrosion (Belghiti et al., 2018).

Mechanism of Action

Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum); piperidine is a heterocyclic moiety that has the molecular formula (CH 2) 5 NH . Several crucial signalling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

Future Directions

The current review highlights the pharmaceutical relevance of both piperine and piperidine against different types of cancers . These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O5S/c20-15-6-4-13(10-18(15)28(24,25)22-8-2-1-3-9-22)19(23)21-14-5-7-16-17(11-14)27-12-26-16/h4-7,10-11H,1-3,8-9,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUHPDBABYSZGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2638614.png)

![2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2638619.png)

![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2638621.png)

![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2638624.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2638627.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638628.png)

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2638637.png)